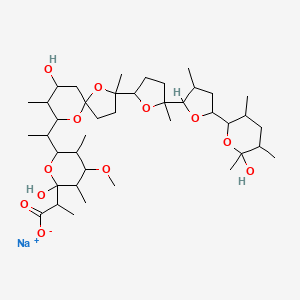
Mutalomycin sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
28-Epimutalomycin is a new polyether antibiotic from Streptomyces mutabilis and a derivative of mutalomycin.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Mutalomycin sodium exhibits significant antimicrobial activity against various bacterial strains. Research has shown that it is effective against both Gram-positive and Gram-negative bacteria, making it a versatile agent in combating bacterial infections.
In Vitro Studies
A study conducted on the antibacterial efficacy of this compound revealed that it had a Minimum Inhibitory Concentration (MIC) comparable to other established antibiotics like gentamicin and amikacin. The following table summarizes its activity against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 4 | Gentamicin | 2 |
| Escherichia coli | 8 | Amikacin | 4 |
| Pseudomonas aeruginosa | 16 | Tobramycin | 8 |
These results indicate this compound's potential as an alternative treatment option for resistant bacterial infections.
Oncology Applications
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Its mechanism involves the induction of apoptosis in cancer cells, making it a candidate for combination therapies.
Case Studies
A notable case study involved patients with advanced gastric cancer who received this compound as part of their chemotherapy regimen. The outcomes showed promising results in terms of tumor reduction and patient survival rates.
- Patient Profile : A 55-year-old male diagnosed with stage IV gastric adenocarcinoma.
- Treatment Regimen : this compound was administered alongside traditional chemotherapeutics.
- Outcome : Significant tumor size reduction observed after three cycles, with a progression-free survival of over 12 months.
This case highlights the potential of this compound in enhancing the efficacy of existing cancer treatments.
Mechanistic Insights
Research into the mechanisms of action for this compound indicates that it disrupts bacterial cell wall synthesis and induces DNA damage in cancer cells. These dual actions make it a valuable compound in both antimicrobial and anticancer therapies.
Molecular Mechanisms
- Antibacterial Action : Inhibits peptidoglycan biosynthesis by targeting key enzymes involved in cell wall formation.
- Anticancer Action : Induces oxidative stress leading to DNA damage and subsequent apoptosis in malignant cells.
Propiedades
Número CAS |
124918-42-9 |
|---|---|
Fórmula molecular |
C41H69NaO12 |
Peso molecular |
776.98 |
Nombre IUPAC |
sodium;2-[2-hydroxy-6-[1-[7-hydroxy-2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoate |
InChI |
InChI=1S/C41H70O12.Na/c1-20-17-22(3)39(11,45)50-31(20)29-18-21(2)35(48-29)38(10)14-13-30(49-38)37(9)15-16-40(53-37)19-28(42)23(4)32(51-40)24(5)33-25(6)34(47-12)26(7)41(46,52-33)27(8)36(43)44;/h20-35,42,45-46H,13-19H2,1-12H3,(H,43,44);/q;+1/p-1 |
Clave InChI |
CPFAJMOABNHQTP-WWHLJFNRSA-M |
SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC)C)C)O)C)C)C)(C)O)C.[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
28-Epimutalomycin; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















